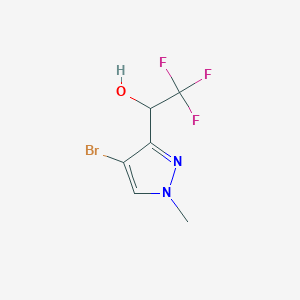

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol

Beschreibung

1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol is a fluorinated pyrazole derivative characterized by a brominated and methyl-substituted pyrazole core linked to a trifluoroethanol group. The trifluoroethanol moiety is critical; its introduction often requires deoxygenated conditions to prevent yield depression, as highlighted in .

Eigenschaften

Molekularformel |

C6H6BrF3N2O |

|---|---|

Molekulargewicht |

259.02 g/mol |

IUPAC-Name |

1-(4-bromo-1-methylpyrazol-3-yl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C6H6BrF3N2O/c1-12-2-3(7)4(11-12)5(13)6(8,9)10/h2,5,13H,1H3 |

InChI-Schlüssel |

WRAAQYKAXNXDEW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C(=N1)C(C(F)(F)F)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of the trifluoroethanol group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound can be utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethanol groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Halogen Variations

The bromine atom at the 4-position of the pyrazole ring distinguishes this compound from chloro- or fluoro-substituted analogs. For example:

- 4-Chloro-1-methylpyrazole derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole in ) exhibit weaker intermolecular halogen bonding compared to brominated analogs due to lower polarizability. This impacts crystallinity and solubility .

- Fluorinated analogs (e.g., 1-(4-fluorophenyl)-pyrazole derivatives in and ) show reduced steric bulk but enhanced metabolic stability, as fluorine’s small size and high electronegativity favor tighter binding in therapeutic targets .

Table 1: Halogen-Substituted Pyrazole Derivatives

Role of the Trifluoroethanol Group

The trifluoroethanol (TFE) group confers unique physicochemical properties:

- Hydrogen-bonding capacity : TFE’s -OH group engages in hydrogen bonding, as observed in chromatographic studies (), where TFE derivatives exhibit tailing due to interactions with chiral selectors .

- Hydrophobicity: The trifluoromethyl group increases lipophilicity compared to non-fluorinated alcohols (e.g., ethanol or methanol), enhancing membrane permeability in bioactive compounds .

- Electron-withdrawing effects : TFE stabilizes adjacent electrophilic centers, influencing reaction pathways. For instance, in , deoxygenated TFE is essential for high enantioselectivity in catalytic hydroalkoxylation .

Comparison with Other Alcohol Moieties :

- 2,2-Diethoxyethyl analogs (): These lack the electron-withdrawing effects of TFE, resulting in lower stability under acidic conditions .

- Methanol or ethanol derivatives: Reduced hydrophobicity and weaker hydrogen-bonding capacity limit their utility in hydrophobic environments (e.g., lipid bilayers) .

Biologische Aktivität

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethanol is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological implications through a review of existing literature.

Structural Characteristics

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a bromine atom and a trifluoroethanol moiety. The structural representation is crucial for understanding its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound can be approached through various methods, including:

- Trifluoromethylation Reactions : Utilizing copper-catalyzed reactions to introduce trifluoromethyl groups into alcohols.

- Deoxytrifluoromethylation : A one-pot synthesis that allows for the formation of trifluoromethyl compounds from readily available alcohols .

Anticancer Activity

Some pyrazole derivatives exhibit potent anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds with similar structures have shown inhibition of the EGFR pathway with IC50 values comparable to established drugs like Tamoxifen .

Enzyme Inhibition

Research indicates that pyrazole derivatives can act as enzyme inhibitors. The inhibition of PI3K/AKT/mTOR signaling pathways has been observed in related compounds, suggesting potential applications in cancer therapy .

Case Studies

While specific case studies on this compound are scarce, the following examples illustrate the biological relevance of similar pyrazole derivatives:

| Compound | Activity | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound 7d | EGFR Inhibition | 59.24 | |

| Compound 7f | EGFR Inhibition | 70.3 | |

| Compound 7c | Moderate Activity | 81.6 |

These findings suggest that the biological activity of pyrazole derivatives may extend to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.